![molecular formula C19H26N2O2S B7458646 N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)
N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide, commonly referred to as sulbutiamine, is a synthetic derivative of thiamine, a B-vitamin. Sulbutiamine has been studied for its potential use in treating various neurological and psychiatric disorders due to its ability to cross the blood-brain barrier and enhance cognitive function.
作用機序
Sulbutiamine works by increasing the levels of thiamine in the brain, which enhances the function of acetylcholine, a neurotransmitter involved in memory and learning. It also increases the release of dopamine, a neurotransmitter involved in motivation and pleasure.
Biochemical and Physiological Effects
Sulbutiamine has been shown to improve cognitive function, including memory, attention, and learning, in both healthy individuals and those with cognitive impairment. It has also been shown to improve mood and reduce fatigue.
実験室実験の利点と制限
Sulbutiamine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its effects can vary depending on the dose and the individual, and its long-term effects are not well understood.
将来の方向性
There are several potential future directions for research on sulbutiamine. These include further studies on its effects on specific neurological and psychiatric disorders, studies on its long-term effects, and studies on its potential use in combination with other drugs or therapies. Additionally, there is a need for more research on the optimal dosing and administration of sulbutiamine.
合成法
Sulbutiamine is synthesized by reacting thiamine with isobutyraldehyde and then reacting the resulting product with diethylamine and benzene sulfonyl chloride. The final product is a white crystalline powder with a molecular weight of 337.45 g/mol.
科学的研究の応用
Sulbutiamine has been studied for its potential use in treating various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has also been studied for its ability to improve memory, attention, and learning in healthy individuals.
特性
IUPAC Name |
N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-4-21(5-2)19(17-9-7-6-8-10-17)15-20-24(22,23)18-13-11-16(3)12-14-18/h6-14,19-20H,4-5,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZGUXDUUNYUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Diethylamino)-2-phenylethyl]-4-methylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

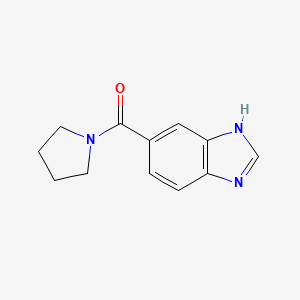


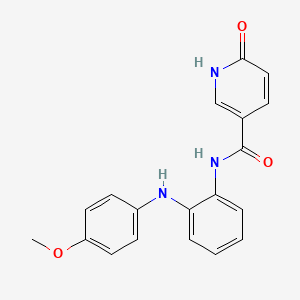
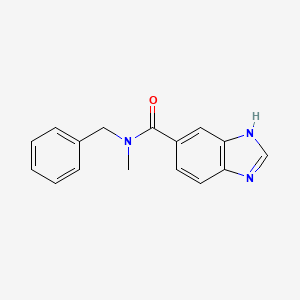
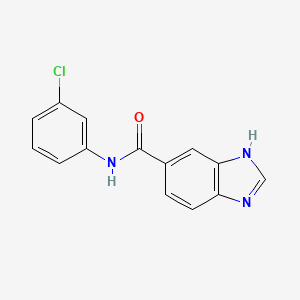

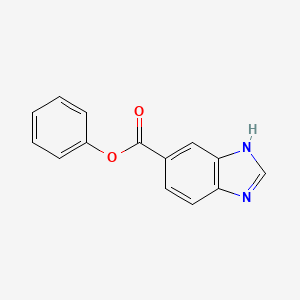
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)

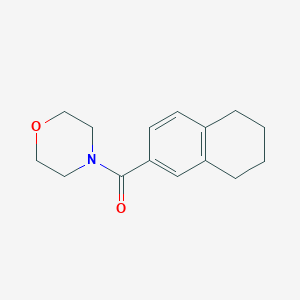
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)

